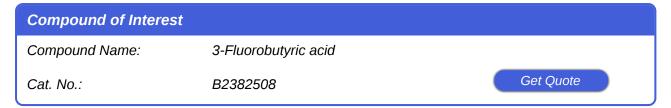


An In-depth Technical Guide to 3-Fluorobutyric Acid

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluorobutyric acid**, a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications in drug development.

Chemical Identification and Properties

3-Fluorobutyric acid, in its racemic form, is identified by the CAS number 2105-80-8. The stereospecific (S)-enantiomer is assigned the CAS number 109856-55-5. Its fundamental properties are summarized in the table below.



| Property | Value | Reference |
|---------------------------------|-----------------------|-----------|
| CAS Number (Racemic) | 2105-80-8 | [1][2][3] |
| Molecular Formula | C4H7FO2 | [3] |
| Molecular Weight | 106.10 g/mol | [4] |
| IUPAC Name | 3-Fluorobutanoic acid | [3] |
| Calculated pKa | 4.771 | [3] |
| Calculated XLogP | 0.819 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **3-Fluorobutyric acid**. Below are the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **3-Fluorobutyric acid** is expected to show distinct signals corresponding to the protons in different chemical environments. The proton on the carbon bearing the fluorine atom will exhibit splitting due to coupling with the fluorine atom and adjacent protons.
- ¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms. The carbon atom bonded to the fluorine will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts are influenced by the electronegativity of the fluorine and oxygen atoms.

Infrared (IR) Spectroscopy



The IR spectrum of **3-Fluorobutyric acid** will exhibit characteristic absorption bands for its functional groups.[2][5][6][7][8] Key expected peaks include:

- A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[2]
- A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1760-1690 cm⁻¹.[5]
- C-H stretching bands for the alkyl chain, typically observed between 3000-2850 cm⁻¹.[5]
- A C-F stretching band, which can be found in the fingerprint region.

Mass Spectrometry (MS)

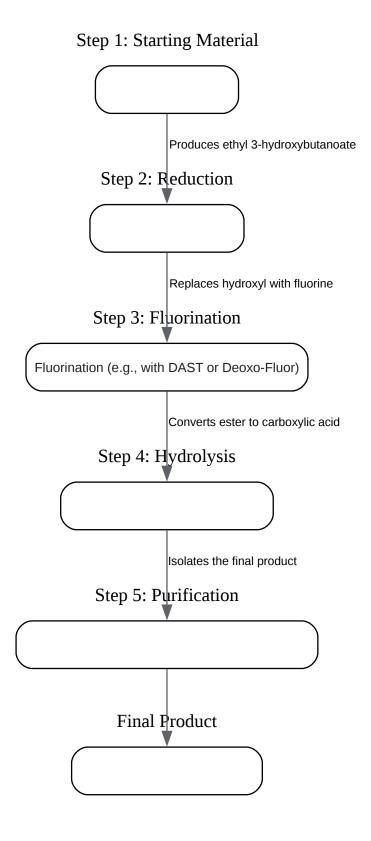
The mass spectrum of **3-Fluorobutyric acid** will show a molecular ion peak corresponding to its molecular weight.[9][10][11] The fragmentation pattern will be influenced by the presence of the fluorine atom and the carboxylic acid group.[9][11][12] Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[11]

Experimental Protocol: Synthesis of Racemic 3-Fluorobutyric Acid

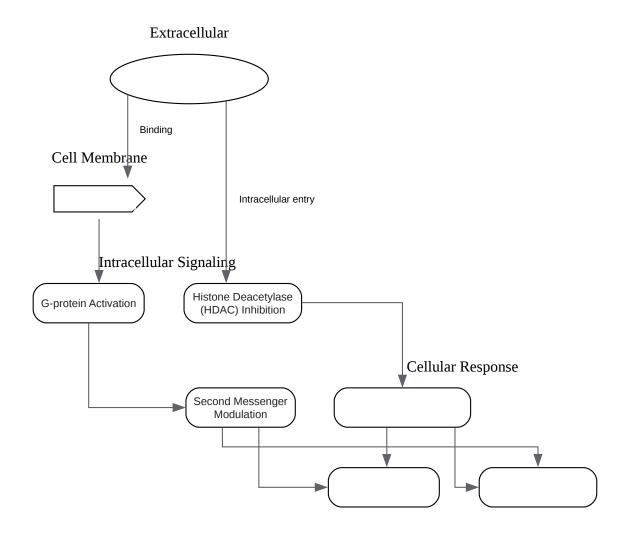
The synthesis of racemic **3-fluorobutyric acid** can be achieved through various methods. One common approach involves the fluorination of a suitable precursor. The following is a generalized protocol based on established organic chemistry principles.

Workflow for the Synthesis of Racemic 3-Fluorobutyric Acid









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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluorobutyric Acid].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2382508#3-fluorobutyric-acid-cas-number]

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